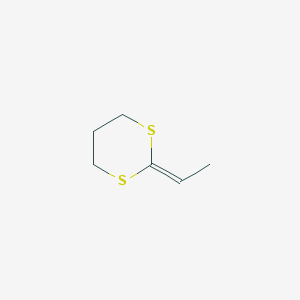
2-Ethylidene-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylidene-1,3-dithiane is an organic compound with the molecular formula C6H10S2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds through the Corey-Seebach reaction .
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethylidene-1,3-dithiane can be synthesized from carbonyl compounds, such as aldehydes or ketones, by reacting them with 1,3-propanedithiol in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, often at room temperature, and yields the dithiane product through a thioacetalization process.
Industrial Production Methods: The process may involve purification steps such as distillation or recrystallization to isolate the desired product .
化学反应分析
Types of Reactions: 2-Ethylidene-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding carbonyl compound.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Organolithium reagents, such as butyllithium, are often employed to generate nucleophilic intermediates.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: Various alkylated or acylated dithiane derivatives.
科学研究应用
2-Ethylidene-1,3-dithiane has several applications in scientific research:
Biology: While specific biological applications are limited, its derivatives may be explored for potential bioactivity.
Medicine: Potential use in drug synthesis due to its ability to form stable intermediates.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Ethylidene-1,3-dithiane primarily involves its role as a nucleophilic reagent in organic synthesis. The sulfur atoms in the dithiane ring stabilize negative charges, allowing the compound to act as an acyl anion equivalent. This enables the formation of carbon-carbon bonds through nucleophilic addition to electrophiles .
相似化合物的比较
1,3-Dithiane: A closely related compound used for similar synthetic purposes.
1,3-Dithiolane: Another sulfur-containing heterocycle with comparable reactivity.
2-Methyl-1,3-dithiane: A methyl-substituted analogue with slightly different reactivity.
Uniqueness: 2-Ethylidene-1,3-dithiane is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its ability to participate in the Corey-Seebach reaction makes it a valuable tool in organic synthesis .
属性
CAS 编号 |
51102-62-6 |
|---|---|
分子式 |
C6H10S2 |
分子量 |
146.3 g/mol |
IUPAC 名称 |
2-ethylidene-1,3-dithiane |
InChI |
InChI=1S/C6H10S2/c1-2-6-7-4-3-5-8-6/h2H,3-5H2,1H3 |
InChI 键 |
WNNFMNLZTIEHOD-UHFFFAOYSA-N |
规范 SMILES |
CC=C1SCCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


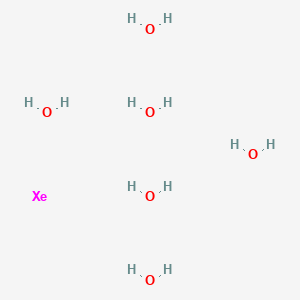
![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
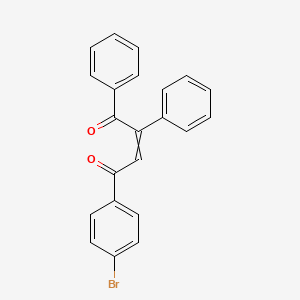

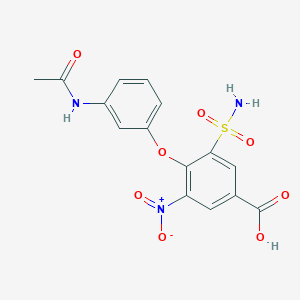
![9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene](/img/structure/B14650979.png)
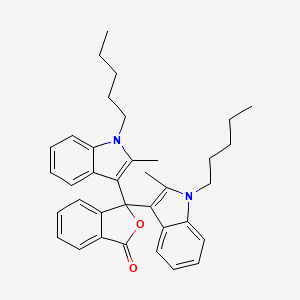
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)
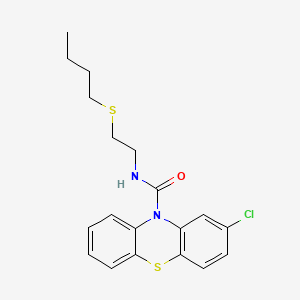
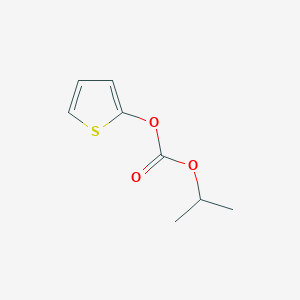
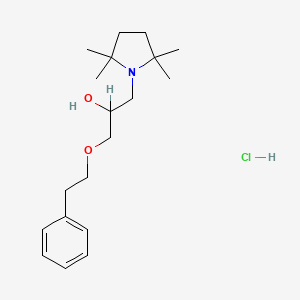
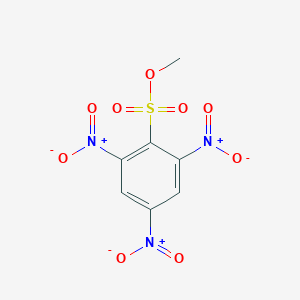
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)

